molecular formula C14H15N5O4S B11189851 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11189851
M. Wt: 349.37 g/mol
InChI Key: LGUFZZPLPCJECU-UHFFFAOYSA-N
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Description

2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a thiazole ring and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Shares the benzodioxin moiety but lacks the thiazole ring.

    2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: Contains the thiazole ring but lacks the benzodioxin moiety.

Uniqueness

2-{2-[(diaminomethylidene)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the combination of the thiazole ring and benzodioxin moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H15N5O4S

Molecular Weight

349.37 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C14H15N5O4S/c15-13(16)19-14-18-12(21)10(24-14)6-11(20)17-7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5,10H,3-4,6H2,(H,17,20)(H4,15,16,18,19,21)

InChI Key

LGUFZZPLPCJECU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3C(=O)N=C(S3)N=C(N)N

Origin of Product

United States

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